2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine is a chemical compound with the molecular formula C6H10F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Attachment of the Ethanamine Moiety: The final step involves the reaction of the trifluoromethylcyclopropyl intermediate with an ethanamine derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms like primary or secondary amines.
Substitution: Substituted products with different functional groups.
Scientific Research Applications
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes, receptors, or other biomolecules. The cyclopropyl ring may contribute to the compound’s rigidity and binding affinity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
1-[1-(Trifluoromethyl)cyclopropyl]ethanamine: Similar structure but with a different substitution pattern.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: Contains a thiophene ring instead of a cyclopropyl ring.
Uniqueness
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine is unique due to its specific combination of a trifluoromethyl group, cyclopropyl ring, and ethanamine moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H10F3N |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5(1-2-5)3-4-10/h1-4,10H2 |
InChI Key |
PNHPXCYHILVRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.